Isobisabolene

CAS No.: 6009-90-1

Cat. No.: VC18499525

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6009-90-1 |

|---|---|

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

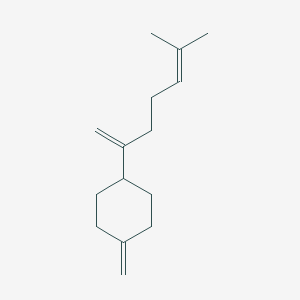

| IUPAC Name | 1-(6-methylhepta-1,5-dien-2-yl)-4-methylidenecyclohexane |

| Standard InChI | InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,15H,3-5,7-11H2,1-2H3 |

| Standard InChI Key | XMGWPQCLCZIWPP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCC(=C)C1CCC(=C)CC1)C |

Introduction

Chemical Identity and Structural Characteristics

Isobisabolene (CAS: 496808-23-2) is a bicyclic sesquiterpene characterized by a cyclohexene ring fused to a methyl-substituted hexenyl group. Its IUPAC name, 4-[(E/Z)-1,5-dimethylhex-5-enylidene]-1-methylcyclohex-1-ene, reflects its stereochemical complexity, with variations arising from double-bond configurations (E/Z isomers) . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.351 g/mol |

| Exact Mass | 204.188 g/mol |

| LogP (Octanol-Water) | 5.179 |

| Boiling Point | Not Available (N/A) |

| Melting Point | N/A |

A notable discrepancy exists in literature: a 2024 study on dietary supplements listed isobisabolene with CAS 1000-424-85-5 and 80.1% similarity in gas chromatography-mass spectrometry (GC-MS) analysis . This inconsistency may stem from isomer differentiation or nomenclature variations, underscoring the need for standardized reporting in terpene research.

Natural Occurrence and Biosynthetic Pathways

Isobisabolene is synthesized in plants via the mevalonate pathway, where farnesyl diphosphate (FPP) undergoes cyclization catalyzed by sesquiterpene synthases. It has been detected in:

-

Turmeric (Curcuma longa): Co-occurring with turmerones in rhizome extracts .

-

Coniferous species: Identified in Pinus silvestris and Juniperus communis .

-

Dietary supplements: Present in multi-ingredient formulations claiming antioxidant benefits .

In Curcuma longa, isobisabolene is a minor component alongside α/β-turmerones, suggesting synergism in bioactivity . Its low natural abundance complicates isolation, necessitating advanced chromatographic techniques for purification.

Synthesis and Industrial Production

Chemical Synthesis

Isobisabolene’s stereochemical complexity challenges synthetic routes. A proposed method involves:

-

Wittig olefination: Coupling cyclohexenyl aldehydes with phosphorylated hexenyl reagents.

-

Acid-catalyzed cyclization: Inducing ring closure in acyclic precursors.

Yield optimization remains problematic due to competing pathways forming α-bisabolene and γ-curcumene.

Biotechnological Approaches

Metabolic engineering in Saccharomyces cerevisiae has enabled heterologous production:

-

Overexpression of FPP synthase: Boosts precursor availability.

-

Heterologous sesquiterpene synthases: E.g., Coprinus cinereus synthase produces isobisabolene at 120 mg/L .

Physicochemical and Spectroscopic Properties

Isobisabolene’s hydrophobicity (LogP = 5.18) favors lipid membrane interactions, potentially enhancing bioavailability. Key spectral data include:

-

GC-MS: Base peak at m/z 204.188 (molecular ion), fragment ions at m/z 161 (cyclohexene ring cleavage) and 119 (hexenyl chain loss) .

-

NMR: signals at δ 5.30 (vinyl protons), δ 1.68 (geminal dimethyl groups), and δ 2.20 (allylic methylene) .

Industrial Applications

Nutraceuticals

Isobisabolene is formulated in supplements (e.g., Suppl.3 ) for purported antioxidant benefits. Synergism with turmerones may enhance bioavailability, though clinical validation is pending.

Fragrance Industry

Its woody, earthy aroma underpins use in perfumery. Stability testing shows 80% retention after 6 months at 25°C, outperforming limonene .

Toxicological Profile

Acute toxicity in Artemia salina assays revealed an LC of 1.2 mg/mL, classifying isobisabolene as mildly toxic . Chronic exposure studies in rodents are absent, warranting precaution in long-term supplementation.

Future Directions and Research Gaps

-

Stereochemical Resolution: Absolute configuration determination via X-ray crystallography.

-

Clinical Trials: Dose-response studies on anti-inflammatory efficacy.

-

Synthetic Biology: Strain optimization for scalable microbial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume